
Clopamide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopamide-d6, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₄D₆ClN₃O₃S and its molecular weight is 351.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Clopamide-d6, like its parent compound Clopamide, is primarily a diuretic agent with antihypertensive activity . It acts on the kidneys, specifically at the distal convoluted tubule (DCT) of the nephron . The primary target of this compound is the sodium-chloride symporter located in the DCT .
Mode of Action
This compound inhibits the sodium-chloride symporter in the DCT . It selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side . This interaction interferes with the reabsorption of sodium chloride, leading to an equiosmolar excretion of water along with sodium chloride .
Pharmacokinetics
Clopamide is an orally administered drug
Result of Action
The primary result of this compound action is increased diuresis, or urine production. By inhibiting the sodium-chloride symporter, it increases the excretion of sodium, chloride, and water. This action reduces fluid volume in the body, which can help lower blood pressure and reduce edema .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Clopamide-d6, like its parent compound Clopamide, is believed to interact with the sodium-chloride symporter in the kidneys . It selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side . This interaction interferes with the reabsorption of sodium chloride, leading to an equi-osmolar excretion of water along with sodium chloride .
Cellular Effects
The primary cellular effect of this compound is the inhibition of the sodium-chloride symporter in the kidneys . This inhibition disrupts the reabsorption of sodium chloride, leading to increased diuresis
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Clopamide. Clopamide acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter . It selectively binds at the chloride binding site of the sodium-chloride symporter in the PCT cells on the luminal (interior) side .
Temporal Effects in Laboratory Settings
It is known that the parent compound, Clopamide, has a significant diuretic effect in humans .
Dosage Effects in Animal Models
Animal models are widely used for novel drug development for treatment of diabetes and its complications .
Metabolic Pathways
Clopamide is known to act in the kidneys, where it inhibits the sodium-chloride symporter .
Transport and Distribution
Clopamide is known to act in the kidneys, where it inhibits the sodium-chloride symporter .
Subcellular Localization
Clopamide is known to act in the kidneys, where it inhibits the sodium-chloride symporter .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clopamide-d6 involves the deuteration of Clopamide, which is a diuretic drug. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which are heavier isotopes of hydrogen. This is done to create a deuterated version of the drug for use in research and development.", "Starting Materials": [ "Clopamide", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Clopamide in D2O and add NaOH to create a basic solution.", "Step 2: Bubble D2 gas through the solution to replace the hydrogen atoms with deuterium atoms.", "Step 3: Filter the solution to remove any solid impurities.", "Step 4: Evaporate the solution to obtain Clopamide-d6 as a solid product." ] } | |
CAS No. |
1346602-07-0 |
Molecular Formula |
C₁₄H₁₄D₆ClN₃O₃S |
Molecular Weight |
351.88 |
Synonyms |
rel-3-(Aminosulfonyl)-4-chloro-N-[(2R,6S)-2,6-(dimethyl-d6)-1-piperidinyl]benzamide; 4-Chloro-N-[(cis-2,6-(dimethyl-d6)piperidino]-3-sulfamoylbenzamide; Adurix-d6; Aquex-d6; Brinaldix-d6; Chlosudimeprimyl-d6; Clopamide-d6; Clopamidum-d6; DT 327-d6; N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


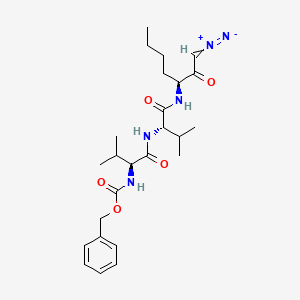
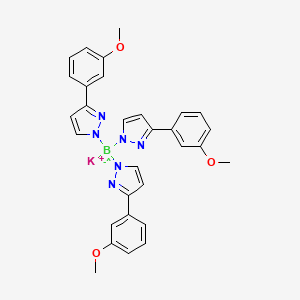

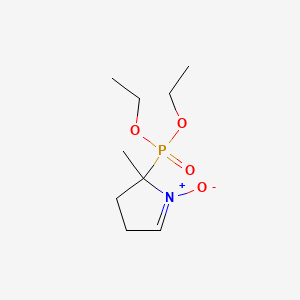
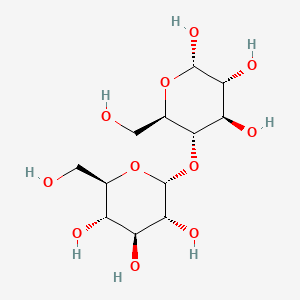
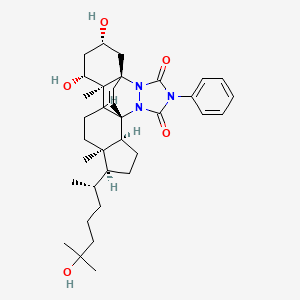
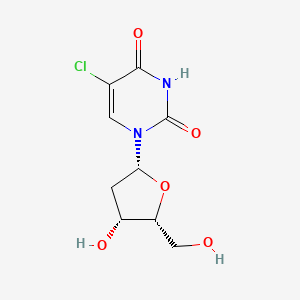
![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)


